Home > Products > Screening Compounds P87331 > 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one
6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one - 35982-57-1

6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

Catalog Number: EVT-3326672
CAS Number: 35982-57-1
Molecular Formula: C9H4F4N2O
Molecular Weight: 232.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one is a fluorinated derivative of quinazolinone, a class of compounds known for their diverse biological activities. This compound features a quinazolinone core with a fluorine atom at the 6-position and a trifluoromethyl group at the 2-position, contributing to its unique chemical properties and potential applications in medicinal chemistry.

Source

The synthesis and characterization of 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one have been documented in various scientific publications, including those focused on the development of quinazolinone derivatives for biological applications .

Classification

6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one is classified as a quinazolinone, specifically a fluorinated quinazolinone. Quinazolinones are known for their roles as pharmacophores in drug design, particularly in targeting various biological pathways.

Synthesis Analysis

The synthesis of 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate fluorinated aniline and trifluoromethylated benzaldehyde.
  2. Cyclization Reaction: A crucial step involves cyclization to form the quinazolinone structure. This can be achieved through various methods, including:
    • Palladium-Catalyzed Reactions: Utilizing palladium catalysts to facilitate the formation of carbon-nitrogen bonds.
    • One-Pot Synthesis: A novel one-pot sequential cascade method has been described, allowing for efficient synthesis without isolating intermediates .

Technical details regarding reaction conditions, such as temperature, pressure, and solvent choice, are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one can be represented as follows:

  • Chemical Formula: C10H5F4N2O
  • Molecular Weight: Approximately 252.15 g/mol
  • Structural Features:
    • The quinazolinone core consists of a fused benzene and pyrimidine ring.
    • The presence of a fluorine atom at the 6-position and a trifluoromethyl group at the 2-position enhances its lipophilicity and bioactivity.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) can provide insights into the compound's structure and confirm its identity .

Chemical Reactions Analysis

6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one can participate in various chemical reactions due to its reactive functional groups:

  1. Electrophilic Substitution Reactions: The electron-withdrawing trifluoromethyl group can enhance electrophilicity at certain positions on the quinazolinone ring.
  2. Nucleophilic Addition Reactions: The carbonyl group in the quinazolinone can undergo nucleophilic attack, leading to various derivatives.
  3. Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methodologies to introduce additional substituents onto the quinazolinone scaffold .
Mechanism of Action

The mechanism of action for compounds like 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one often involves interaction with specific biological targets:

  1. Inhibition of Enzymes: Quinazolinones are known to inhibit key enzymes involved in cancer progression, such as poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs) .
  2. Binding Affinity: The structural modifications provided by the fluorine and trifluoromethyl groups can enhance binding affinity to target proteins, improving therapeutic efficacy.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or oil depending on purity.
  • Melting Point: Specific melting point data may vary based on synthesis methods but is generally in the range suitable for organic compounds.

Chemical Properties

Relevant data from analytical techniques such as NMR and mass spectrometry confirm these properties .

Applications

6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one has significant potential in scientific research, particularly in:

  1. Drug Development: As a lead compound for developing inhibitors targeting cancer-related pathways.
  2. Biological Studies: Used in studies investigating enzyme inhibition mechanisms and cellular responses to pharmacological agents.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules with therapeutic potential.
Medicinal Chemistry Relevance and Target Inhibition

Role as Core Scaffold in Multi-Target Kinase Inhibition Strategies

The 6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one scaffold has emerged as a privileged structure in designing multi-kinase inhibitors, addressing the challenge of tumor heterogeneity and resistance in oncology. Quinazolinone derivatives enable molecular hybridization, allowing strategic fusion of pharmacophoric elements targeting distinct kinase domains. This approach simultaneously inhibits interconnected signaling pathways (e.g., angiogenesis and proliferation) while minimizing drug–drug interactions common in combination therapies [1] [7]. The scaffold’s planar bicyclic structure facilitates ATP-competitive binding across kinase families, while its synthetic versatility permits modifications at positions 6 and 2 to fine-tune selectivity. Recent studies demonstrate that derivatives bearing this core inhibit up to four tyrosine kinases (EGFR, VEGFR-2, HER2, CDK2) at nanomolar concentrations, disrupting cancer cell survival synergistically [9].

Table 1: Multi-Kinase Inhibitory Profiles of Select Scaffold Derivatives

CompoundEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)HER2 IC₅₀ (nM)CDK2 IC₅₀ (nM)
6-Fluoro-2-(CF₃)-Derivative18.222.735.142.9
Geesi Derivative [3]15.628.3NTNT
Lapatinib (Control)10.8>10,0009.2>10,000

NT = Not Tested

EGFR and VEGFR-2 Dual Inhibition Mechanisms in Oncology

This scaffold exhibits potent dual inhibition of EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2), a strategy that suppresses both proliferative and angiogenic signaling in tumors. EGFR blockade halts tumor cell proliferation by inhibiting autophosphorylation and downstream RAS/RAF/MEK pathways. Concurrently, VEGFR-2 inhibition disrupts endothelial cell migration and vascular permeability by targeting the kinase insert domain and activation loop phosphorylation [3] [7]. Molecular dynamics simulations confirm that 6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives occupy the ATP-binding cleft of EGFR (via hydrogen bonding to Cys773 and Met769) and the hydrophobic back pocket of VEGFR-2 (interacting with Asp1046-Phe1047-Gly1048 motifs). This dual action synergistically reduces tumor growth and metastasis, as evidenced by >80% suppression of HEPG2 xenograft proliferation in vivo for lead compounds [3] [9].

Structure-Activity Basis for Selective Kinase Binding Affinity

The kinase selectivity of this scaffold is modulated through strategic substitutions:

  • C6-Fluoro Group: Enhances π-stacking with Phe723 in EGFR’s hinge region and improves cellular permeability via electron-withdrawing effects. Removal reduces EGFR affinity 5-fold [4] [9].
  • C2-Trifluoromethyl Group: Fills a hydrophobic pocket in VEGFR-2 (Leu840/Phe918), increasing van der Waals contacts. Analogs with methyl or H substitutions show 8–12× lower VEGFR-2 inhibition [7] [9].
  • N3-Position: Aryl/heteroaryl extensions (e.g., 4-fluorophenyl) project into the solvent front region, conferring HER2/CDK2 polypharmacology. Hydrazide derivatives at this position enhance aqueous solubility without compromising kinase binding [9].
  • C7-Substituents: Methoxy or halogens modulate electron density, influencing ATP-binding affinity. Ethoxy groups improve ERK pathway inhibition by 3× compared to methoxy [8].

Table 2: Impact of Substituents on Kinase Inhibition and Physicochemical Properties

PositionOptimal GroupEffect on EGFREffect on VEGFR-2logP Change
C6Fluoro↑ H-bonding to Met793Minimal direct effect+0.3
C2Trifluoromethyl↑ Hydrophobic enclosure↑ Binding to Leu840 pocket+1.1
N34-Fluorophenyl↑ Solvent exposure↑ Selectivity gatekeeper+1.8
C7Ethoxy↑ ERK pathway suppressionModerate ↑ affinity+0.9

Comparative Analysis with FDA-Approved Quinazolinone Therapeutics

Compared to monotherapeutic quinazolinone drugs, 6-fluoro-2-(trifluoromethyl) derivatives exhibit broader kinase polypharmacology and enhanced potency:

  • Gefitinib/Erlotinib: Selective EGFR inhibitors (IC₅₀: 20–50 nM) but inactive against VEGFR-2 (>10,000 nM). The trifluoromethyl analog shows 30× stronger VEGFR-2 blockade [8] [9].
  • Lapatinib: Dual EGFR/HER2 inhibitor (IC₅₀: 10–50 nM) but weak against CDK2 (>10,000 nM). Novel derivatives incorporating the 6-fluoro-2-(trifluoromethyl) motif inhibit CDK2 at <50 nM, disrupting cell cycle progression in breast cancer models [9].
  • Vandetanib: Targets EGFR/VEGFR/RET but suffers from offtoxicities (QT prolongation). Fluorinated analogs exhibit 2× higher metabolic stability in human liver microsomes, reducing reactive metabolite formation [7] [8].

Table 3: Performance Relative to Approved Quinazolinone Drugs

Parameter6-Fluoro-2-(CF₃) DerivativeGefitinibLapatinibVandetanib
EGFR IC₅₀ (nM)18.23310.8500
VEGFR-2 IC₅₀ (nM)22.7>10,000>10,00040
HER2 IC₅₀ (nM)35.1>10,0009.21,100
Metabolic Stability (t₁/₂, min)42281936

Impact of Fluorine Substituents on Target Binding and Bioavailability

The 6-fluoro and 2-trifluoromethyl groups confer distinct pharmacological advantages:

  • Binding Affinity: The C6-fluoro group engages in halogen bonding with backbone carbonyls (e.g., EGFR’s Met793), while the C2-trifluoromethyl group stabilizes the hydrophobic DFG-out conformation in VEGFR-2 via fluorine–aromatic interactions with Phe1047 [4] [7].
  • Membrane Permeability: Fluorination increases logP by 1.5 units (experimental logP = 2.8 vs. 1.3 for non-fluorinated analogs), enhancing passive diffusion. P-glycoprotein efflux ratios are reduced 3-fold, promoting tumor accumulation [9].
  • Metabolic Stability: Fluorine blocks cytochrome P450 3A4-mediated oxidation at C6 and C7 positions, extending plasma half-life (t₁/₂ >40 min vs. <20 min for des-fluoro analogs) [8] [9].
  • Oral Bioavailability: In murine models, fluorinated derivatives achieve >60% oral bioavailability due to increased gastrointestinal absorption and reduced first-pass metabolism [3].

Table 4: Fluorine-Induced Pharmacokinetic Enhancements

Property6-Fluoro-2-(CF₃) DerivativeNon-Fluorinated AnalogImprovement Factor
logP2.81.32.2×
P-gp Efflux Ratio2.16.73.2× ↓
CYP3A4 t₁/₂ (min)42182.3×
Oral Bioavailability62%29%2.1×

Properties

CAS Number

35982-57-1

Product Name

6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

IUPAC Name

6-fluoro-2-(trifluoromethyl)-3H-quinazolin-4-one

Molecular Formula

C9H4F4N2O

Molecular Weight

232.13

InChI

InChI=1S/C9H4F4N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16)

InChI Key

OZBGQDVGLQXACN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=O)NC(=N2)C(F)(F)F

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NC(=N2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.